REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:23])[CH2:7][CH2:6][C:5]([C:8]2[C:9]([NH:14][C:15]([NH:17]C(OCC)=O)=S)=[N:10][CH:11]=[CH:12][CH:13]=2)=[CH:4][CH2:3]1.Cl.[NH2:25]O.CO>C(O)C>[CH3:23][C:2]1([CH3:1])[CH2:7][CH2:6][C:5]([C:8]2[C:9]3[N:10]([N:25]=[C:15]([NH2:17])[N:14]=3)[CH:11]=[CH:12][CH:13]=2)=[CH:4][CH2:3]1 |f:1.2|
|
Name
|
N-[3-(4,4-dimethyl-cyclohex-1-enyl)-pyridin-2-yl]-N′-carboethoxy-thiourea
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
CC1(CC=C(CC1)C=1C(=NC=CC1)NC(=S)NC(=O)OCC)C
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
4.3 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4.3 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by column chromatography on silica gel first with ethyl acetate as the eluent
|
Type
|
ADDITION
|
Details
|
once again with a mixture of heptane/ethyl acetate (1:1 v/v) as the eluent
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC=C(CC1)C=1C=2N(C=CC1)N=C(N2)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 526 mg | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 62.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |